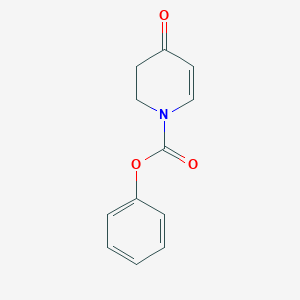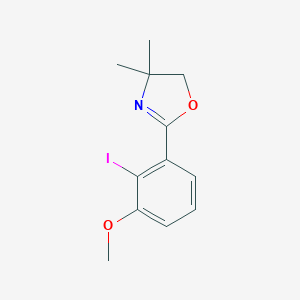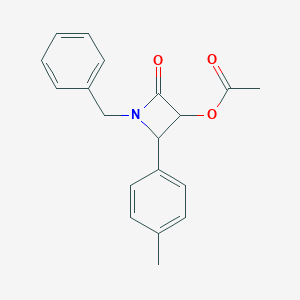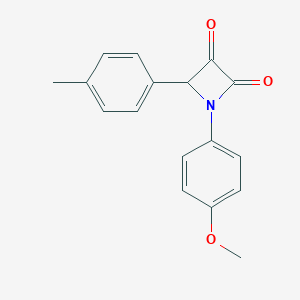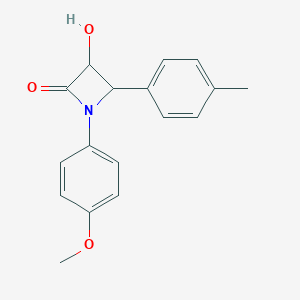![molecular formula C19H19N3OS B303434 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In
Mecanismo De Acción
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune response. When 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the production of cytokines. The cytokines produced by 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone activate immune cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects:
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, which play a key role in the immune response. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to increase blood flow to tumors, which can help to deliver chemotherapy drugs more effectively. In addition, 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is its ability to activate the immune response, which can help to destroy cancer cells. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to be effective against a variety of different types of cancer. However, there are also limitations to using 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound, which means that it can be difficult to produce in large quantities. In addition, 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have variable efficacy in different tumor models, which means that it may not be effective against all types of cancer.
Direcciones Futuras
There are a number of future directions for research on 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research is focused on developing new methods for synthesizing 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone that are more efficient and cost-effective. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. In addition, researchers are exploring the use of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to improve its efficacy. Finally, researchers are also exploring the use of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in other disease areas, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenylhydrazine to form 4-(dimethylamino)benzylidene-4-methylphenylhydrazine. This compound is then reacted with carbon disulfide to form the corresponding dithiocarbazate. The dithiocarbazate is then cyclized to form 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, colon, breast, and prostate cancer. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. The cytokines produced by 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone activate immune cells, which then attack and destroy cancer cells.
Propiedades
Nombre del producto |
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C19H19N3OS |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS/c1-13-4-8-16(9-5-13)22-18(23)17(20-19(22)24)12-14-6-10-15(11-7-14)21(2)3/h4-12H,1-3H3,(H,20,24)/b17-12- |
Clave InChI |
VIHSMGKUDVAWDM-ATVHPVEESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)NC2=S |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
